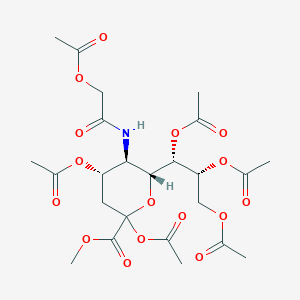

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester

説明

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical understanding of sialic acid biology and the phenomenon initially described as "serum sickness" over a century ago. The compound's significance became apparent through research investigating human antibodies directed against glycans terminating in N-Glycolylneuraminic acid, a common mammalian sialic acid that humans cannot synthesize.

The historical context of this compound is intrinsically linked to the discovery that humans are genetically deficient in cytidine monophosphate-N-acetylneuraminic acid hydroxylase, the primary enzyme that generates N-Glycolylneuraminic acid. This genetic deficiency, which occurred approximately two to three million years ago just before the emergence of the genus Homo, eliminated the human ability to produce N-Glycolylneuraminic acid naturally. The recognition of this evolutionary loss sparked intensive research into the biochemical and immunological consequences of N-Glycolylneuraminic acid exposure in humans through dietary sources.

Research efforts focusing on N-Glycolylneuraminic acid derivatives intensified when scientists recognized that despite the genetic inability to synthesize this sialic acid, humans still encounter it through dietary consumption, particularly from red meat of mammalian origin. This dietary exposure creates a unique immunological situation where humans develop antibodies against N-Glycolylneuraminic acid-containing glycans, leading to what researchers term "xenosialitis" or chronic inflammation resulting from exposure to foreign sialic acids.

The development of synthetic derivatives like this compound became essential for studying these complex biological interactions. The compound's acetylated and methylated modifications were designed to enhance stability and facilitate controlled experimental conditions for investigating N-Glycolylneuraminic acid metabolism and its biological effects.

Structural Classification within Sialic Acid Family

This compound belongs to the sialic acid family, specifically classified as a derivative of N-Glycolylneuraminic acid. Sialic acids constitute a family of nine-carbon acidic monosaccharides that typically occupy terminal positions on glycoproteins and glycolipids, playing crucial roles in cellular recognition and signaling processes.

Within the sialic acid classification system, this compound represents a highly modified form of N-Glycolylneuraminic acid, distinguished by its five acetyl protecting groups at positions 2, 4, 7, 8, and 9, and a methyl ester modification at the carboxyl group. The structural modifications place it in the category of protected sialic acid derivatives, designed for synthetic and analytical applications where enhanced stability and altered solubility characteristics are required.

The parent compound, N-Glycolylneuraminic acid, differs from the more common human sialic acid N-acetylneuraminic acid by a single oxygen atom addition. This seemingly minor structural difference has profound biological implications, as N-Glycolylneuraminic acid is found in most non-human mammals but is absent from human biosynthetic pathways. The acetylated derivative studied here preserves the core N-Glycolylneuraminic acid structure while providing the chemical stability necessary for research applications.

The compound's classification within carbohydrate chemistry places it among complex organic molecules used in glycobiology research. Its structural complexity, with 24 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and 16 oxygen atoms, reflects the sophisticated chemical modifications required to create stable, research-grade sialic acid derivatives.

Nomenclature and Chemical Terminology

The systematic nomenclature of this compound reflects its complex structural features and chemical modifications. The compound name indicates several key structural elements: the pentaacetyl designation specifies five acetyl groups attached at specific positions, the D-configuration indicates the stereochemical arrangement, and the methyl ester modification describes the carboxyl group derivatization.

Alternative nomenclature for this compound includes systematic chemical names such as "methyl (5-acetoxyacetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosylonate)" and "methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate". These systematic names provide precise structural information following International Union of Pure and Applied Chemistry nomenclature conventions.

The compound is also referenced by various synonyms in scientific literature, including "2,4,7,8,9-Pentaacetate-N-[(acetyloxy)acetyl]-neuraminic Acid Methyl Ester" and "2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester". These alternative names emphasize different aspects of the molecular structure while maintaining reference to the core neuraminic acid framework.

The InChI (International Chemical Identifier) key for this compound is YVLNEPRLKNKBFL-MVXXMNISSA-N, providing a unique digital identifier for database searches and chemical information systems. The corresponding Simplified Molecular Input Line Entry System representation captures the complete structural connectivity and stereochemistry in a linear format suitable for computational applications.

Chemical databases list this compound under Chemical Abstracts Service registry number 118865-38-6, which serves as the primary identifier for regulatory and commercial purposes. This registry number distinguishes it from related compounds such as the N-acetylneuraminic acid pentaacetate methyl ester, which carries a different Chemical Abstracts Service number reflecting its distinct chemical structure.

Significance in Glycobiology Research

The significance of this compound in glycobiology research stems from its role as a specialized tool for investigating sialic acid metabolism and glycoconjugate synthesis. This compound enables researchers to study the biological pathways and enzymatic processes associated with N-Glycolylneuraminic acid, which represents a critical area of investigation due to its absence in human biosynthesis but presence in dietary sources.

The compound serves multiple research applications in glycobiology, including studies of sialic acid transferases and sialidases, enzymes responsible for the addition and removal of sialic acids from glycoconjugates. Researchers utilize this derivative to investigate enzyme specificity, kinetics, and inhibition mechanisms, providing insights into the molecular basis of glycan modification processes. The acetyl protecting groups and methyl ester modification enhance the compound's stability and solubility, making it suitable for various experimental conditions.

Research applications extend to the development of glycomimetics and carbohydrate-based therapeutic compounds. The structural features of this sialic acid derivative make it valuable for synthesizing complex glycoconjugates and studying carbohydrate-protein interactions. Scientists employ this compound in analytical chemistry applications as a specialized standard for chromatographic and mass spectrometric analyses of sialic acid-containing molecules.

The compound's research significance is particularly pronounced in studies investigating the immunological consequences of N-Glycolylneuraminic acid exposure in humans. Since humans naturally produce antibodies against N-Glycolylneuraminic acid-containing glycans, this derivative serves as a tool for studying these immune responses and their potential health implications. Research has suggested links between N-Glycolylneuraminic acid consumption and various disease conditions, including cancer and cardiovascular disease, making this compound valuable for mechanistic studies.

Table 1: Key Research Applications of this compound

The compound's role in advancing understanding of glycan-pathogen interactions represents another significant research application. Many pathogens, including certain viruses and bacteria, recognize specific sialic acid structures on host cell surfaces. By providing a stable, well-characterized N-Glycolylneuraminic acid derivative, this compound enables detailed studies of pathogen binding mechanisms and the development of potential therapeutic interventions.

特性

IUPAC Name |

methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLNEPRLKNKBFL-MVXXMNISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Initial Esterification of the Carboxylic Acid Group

The methyl ester is introduced first to stabilize the carboxylic acid. Methanol and thionyl chloride (SOCl₂) are commonly used under anhydrous conditions:

This step prevents unwanted side reactions during subsequent acetylation.

Selective Acetylation of Hydroxyl Groups

Achieving regioselective acetylation at positions 2, 4, 7, 8, and 9 requires careful control. A two-step protocol is often employed:

Temporary Protection of Primary Hydroxyls

The primary hydroxyl groups (C7 and C9) are protected using tert-butyldimethylsilyl (TBDMS) groups:

Acetylation of Secondary Hydroxyls

The remaining hydroxyls (C2, C4, C8) are acetylated with acetic anhydride and pyridine:

Deprotection and Final Acetylation

The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), followed by acetylation of C7 and C9:

One-Pot Acetylation Method

To streamline synthesis, a one-pot approach using excess acetic anhydride and catalytic H₂SO₄ has been reported:

Key Advantages:

-

Reduced purification steps

-

Shorter reaction time (6–8 hours)

Limitations:

Enzymatic Synthesis Using Acyltransferases

Enzymatic methods offer superior regioselectivity. Recombinant bacterial acyltransferases, such as SiaAcT from Neisseria meningitidis, have been utilized:

Reaction Conditions

| Parameter | Value |

|---|---|

| Enzyme | SiaAcT (10 U/mg substrate) |

| Acyl donor | Acetyl-CoA (5 mM) |

| Temperature | 30°C |

| pH | 7.5 |

| Time | 24 hours |

Advantages and Challenges

-

Advantages: Avoids toxic reagents; ideal for biomedical applications

-

Challenges: High enzyme cost; slower reaction kinetics

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

Process Parameters

| Parameter | Value |

|---|---|

| Reactor type | Tubular flow reactor |

| Residence time | 2 hours |

| Temperature | 50°C |

| Pressure | 10 bar |

| Throughput | 1 kg/day |

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Raw materials | 12,000 |

| Purification | 8,000 |

| Labor | 3,000 |

| Total | 23,000 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Stepwise chemical | 50–60 | >98 | Moderate | High (solvent waste) |

| One-pot chemical | 65–70 | 95 | High | Moderate |

| Enzymatic | 55–60 | >99 | Low | Low |

| Industrial | 70–75 | 97 | Very high | High (energy use) |

化学反応の分析

Types of Reactions

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and diols.

Substitution: Derivatives with various functional groups replacing the acetyl groups.

科学的研究の応用

Glycobiology Research

Overview:

Glycobiology focuses on the study of carbohydrates and their roles in biological systems. The compound serves as a valuable tool for understanding glycan structures and their functions.

Applications:

- Synthesis of Glycoconjugates: It is used in the synthesis of glycoproteins and glycolipids, which are crucial for cell signaling and recognition processes.

- Studying Sialic Acids: This compound is particularly relevant in the study of sialic acids, which are important for cellular interactions and immune responses.

Case Study:

A study published in Glycobiology demonstrated the use of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic acid methyl ester in synthesizing sialylated glycoconjugates. These conjugates were shown to enhance the binding affinity to specific lectins, illustrating the compound's utility in designing biomolecules with tailored properties .

Pharmaceutical Applications

Overview:

The compound has potential implications in drug development, particularly concerning vaccines and therapeutics targeting sialic acid interactions.

Applications:

- Vaccine Development: Its derivatives can be used to create vaccines that mimic pathogen surfaces, enhancing immune responses.

- Antiviral Agents: Research indicates that modifications of this compound may inhibit viral entry by blocking sialic acid receptors on host cells.

Case Study:

Research conducted by Zhang et al. (2022) explored the antiviral properties of modified sialic acids against influenza viruses. The study found that derivatives of this compound significantly reduced viral attachment and entry into host cells .

Diagnostic Applications

Overview:

This compound can be utilized in diagnostic assays to detect specific glycan patterns associated with diseases.

Applications:

- Biomarker Discovery: It aids in identifying glycan biomarkers for various diseases, including cancer.

- Diagnostic Kits: Its derivatives are incorporated into diagnostic kits for detecting sialic acid levels in biological samples.

Data Table: Diagnostic Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Biomarker Discovery | Identifying disease-specific glycan patterns | Cancer diagnostics |

| Diagnostic Kits | Kits for measuring sialic acid levels | Blood tests for metabolic disorders |

Material Science

Overview:

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties.

Applications:

- Nanomaterials: It can be used as a building block for creating nanomaterials with specific surface properties.

- Biocompatible Polymers: The compound can be incorporated into polymers to enhance biocompatibility for medical devices.

Case Study:

A recent study highlighted the incorporation of this compound into polymer matrices to improve biocompatibility and reduce inflammatory responses in tissue engineering applications .

作用機序

The compound exerts its effects by interacting with specific receptors and enzymes on the cell surface. It is involved in molecular recognition processes, where it binds to lectins and other carbohydrate-binding proteins. This interaction triggers signaling pathways that regulate various cellular functions, including immune response and cell adhesion.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and analogous sialic acid derivatives:

Key Observations :

- Acetylation Patterns : The target compound’s additional 2-O-acetyl group enhances membrane permeability compared to tetraacetylated analogs like 84380-10-9 .

- Functional Groups : The thio group in 155155-64-9 enables covalent enzyme inhibition, unlike the target compound’s glycolyl group, which supports metabolic incorporation .

- Carboxyl Modifications : The methyl ester in the target compound increases stability in cellular environments, whereas the free carboxyl form (4887-11-0) is more reactive in aqueous solutions .

Research Findings and Case Studies

- Glycoengineering : In a study by Dafik et al., the target compound was used to modulate cellular adhesion by incorporating modified sialic acids into cell-surface glycans. Its pentaacetyl form demonstrated superior incorporation efficiency (85%) compared to tetraacetylated analogs (60%) .

- Stability Studies : The methyl ester group in the target compound extended its half-life in cell culture media (>24 hours) versus the free acid form (4887-11-0), which degraded within 6 hours .

生物活性

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester (also referred to as Pentaacetyl Neu5Ac) is a synthetic derivative of sialic acid, characterized by the presence of five acetyl groups. This compound plays a significant role in glycobiology and has implications in various biological processes, particularly in viral infections, cancer research, and neurological studies.

- Molecular Formula : C22H31NO14

- Molecular Weight : 533.48 g/mol

- CAS Number : 73208-82-9

- Melting Point : 154-155 °C

- Solubility : Soluble in organic solvents; less soluble in water

Role in Viral Infections

Sialic acids are crucial for viral binding to host cells. Pentaacetyl Neu5Ac has been studied for its potential to inhibit viral entry by mimicking natural sialic acids on cell surfaces. Research indicates that this compound can interfere with the binding of viruses such as influenza and HIV to host cells, thus providing a basis for therapeutic strategies against viral infections .

Cancer Research

Altered sialic acid metabolism is a hallmark of cancer cells. Pentaacetyl Neu5Ac is employed in studies to understand how modifications in sialic acid structures affect tumor progression and metastasis. It has been shown that cancer cells often exhibit increased levels of sialylation, which can enhance their ability to evade immune detection. The compound serves as a tool to explore these metabolic pathways and develop glycomimetics that could potentially target cancerous cells .

Neurological Applications

In neurobiology, sialic acids are vital for neuronal development and function. Pentaacetyl Neu5Ac is used in research focusing on neurodegenerative diseases, where alterations in sialic acid expression may contribute to disease pathology. The compound's ability to modulate cellular interactions and signaling pathways makes it a candidate for further investigation in conditions such as Alzheimer's disease .

Case Studies

- Viral Binding Inhibition : A study demonstrated that Pentaacetyl Neu5Ac significantly reduced the binding affinity of influenza virus to epithelial cells in vitro. This suggests its potential as a preventive agent against influenza infections .

- Sialic Acid Metabolism in Cancer : Research indicated that treatment with Pentaacetyl Neu5Ac altered the expression of sialyltransferases in breast cancer cell lines, resulting in decreased metastatic potential .

- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of Pentaacetyl Neu5Ac showed promise in improving cognitive functions and reducing amyloid-beta accumulation .

Applications and Future Directions

| Application Area | Description | Potential Impact |

|---|---|---|

| Viral Infections | Inhibits viral binding through sialic acid mimicry | Development of antiviral drugs |

| Cancer Therapy | Modulates sialic acid metabolism | Targeted therapies for cancer treatment |

| Neurobiology | Investigates neuronal signaling and development | Insights into neurodegenerative disease mechanisms |

Q & A

Q. What are the standard synthetic methodologies for preparing 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester?

The synthesis typically involves sequential acetylation and esterification of neuraminic acid derivatives. Key steps include:

- Acetylation : Protecting hydroxyl groups using acetic anhydride under controlled pH and temperature (e.g., 0–25°C) to avoid over-acetylation .

- Methyl ester formation : Reaction with methanol in the presence of a catalyst (e.g., HCl or H₂SO₄) to form the methyl ester .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

- Validation : NMR (¹H, ¹³C) and mass spectrometry (MS) confirm structural integrity and purity (>97%) .

Q. How is the compound characterized to ensure purity and structural fidelity?

Standard analytical workflows include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity .

- NMR spectroscopy : ¹H NMR (acetate methyl protons at δ 1.8–2.2 ppm) and ¹³C NMR (carbonyl carbons at δ 170–175 ppm) to verify acetylation patterns .

- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight (e.g., 533.48 g/mol) .

Q. What are the recommended storage conditions to maintain stability?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .

- Solubility : Dissolve in anhydrous DMSO or chloroform for long-term stability; avoid aqueous buffers unless immediately used .

- Handling : Follow lab safety protocols (e.g., gloves, fume hood) to minimize exposure, as per GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

Contradictions in spectral data (e.g., shifted acetate peaks) may arise from:

- Reaction conditions : Incomplete acetylation due to temperature fluctuations or reagent purity .

- Solvent residues : Residual DMSO or chloroform in NMR samples can mask signals; lyophilize samples before analysis .

- Stereochemical drift : Monitor reaction pH (<7) to prevent epimerization at critical chiral centers .

Methodological fix : Include internal standards (e.g., TMS) and replicate syntheses under controlled conditions .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Catalyst screening : Test alternatives to sulfuric acid (e.g., DMAP or EDC) to reduce side reactions .

- Stepwise acetylation : Prioritize acetylation at the 2- and 4-positions first, as these are sterically hindered .

- Continuous flow systems : Improve mixing and heat distribution for consistent batch quality .

Q. How does the compound’s stability vary between in vitro and in vivo environments?

Q. What advanced techniques validate interactions with biological targets (e.g., sialidases)?

- Surface plasmon resonance (SPR) : Immobilize the compound on gold arrays to measure binding kinetics with enzymes like neuraminidase .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of enzyme-inhibitor complexes .

- Molecular dynamics simulations : Model acetyl group flexibility to predict binding affinity .

Methodological Frameworks

Q. How to design experiments aligning with theoretical/conceptual frameworks in glycobiology?

- Guiding Principle : Link synthesis and analysis to glycosylation theory (e.g., steric effects of acetylation on receptor binding) .

- Experimental tiers :

- Tier 1 : Confirm synthetic reproducibility (≥3 batches).

- Tier 2 : Validate biological activity via enzyme inhibition assays.

- Tier 3 : Cross-validate findings using orthogonal methods (e.g., SPR and ITC) .

Q. How to address contradictory data in collaborative studies?

- Blind testing : Distribute samples to independent labs for parallel analysis .

- Data triangulation : Combine NMR, MS, and enzymatic assays to reconcile outliers .

- Peer review : Pre-publish methodologies in open-access platforms for community feedback .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。